molecular formula C13H19NO B8628745 3-Tert-butyl-4-(dimethylamino)benzaldehyde

3-Tert-butyl-4-(dimethylamino)benzaldehyde

Cat. No.: B8628745
M. Wt: 205.30 g/mol
InChI Key: QTOXWFFRVVRCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-(dimethylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group and a dimethylamino group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-(dimethylamino)benzaldehyde typically involves the formylation of a precursor compound. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the aromatic ring. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-(dimethylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-Tert-butyl-4-dimethylaminobenzoic acid.

    Reduction: 3-Tert-butyl-4-dimethylaminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Tert-butyl-4-(dimethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-(dimethylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and dimethylamino groups can influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyanisole
  • 2,6-Di-tert-butyl-4-formylphenol

Uniqueness

3-Tert-butyl-4-(dimethylamino)benzaldehyde is unique due to the presence of both a tert-butyl group and a dimethylamino group on the benzaldehyde core

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-tert-butyl-4-(dimethylamino)benzaldehyde

InChI

InChI=1S/C13H19NO/c1-13(2,3)11-8-10(9-15)6-7-12(11)14(4)5/h6-9H,1-5H3

InChI Key

QTOXWFFRVVRCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner analogous to example 1 d, the process is carried out by a reaction of 4.1 g (16 mmol) of (4-bromo-2-tert-butylphenyl)dimethylamine with 9.6 ml (24 mmol) of a 2.5M solution of n-butyllithium and 1.9 ml (24 mmol) of DMF. 2 g of 3-tert-butyl-4-dimethylaminobenzaldehyde are obtained in the form of a yellow oil (yield=100%).
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1.9 mL
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reactant
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Yield
100%

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